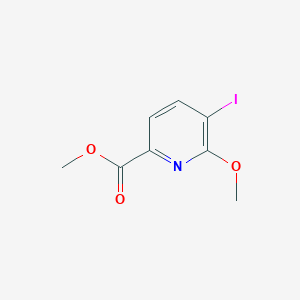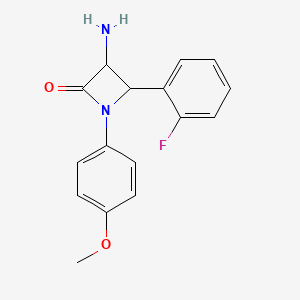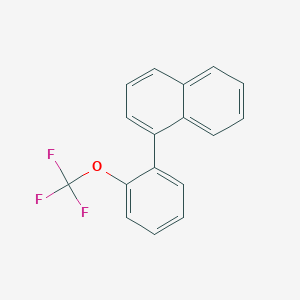
Methyl 5-iodo-6-methoxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-iodo-6-methoxypicolinate is an organic compound with the molecular formula C8H8INO3 It is a derivative of picolinic acid, featuring an iodine atom at the 5-position and a methoxy group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-6-methoxypicolinate typically involves the iodination of a methoxypicolinate precursor. One common method includes the reaction of 6-methoxypicolinic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetic acid. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-iodo-6-methoxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-substituted-6-methoxypicolinates.
Oxidation: Formation of 5-iodo-6-methoxypicolinic acid.
Reduction: Formation of 5-iodo-6-methoxypicolinyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 5-iodo-6-methoxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 5-iodo-6-methoxypicolinate largely depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-iodo-5-methoxypicolinate: Similar structure but with different positions of iodine and methoxy groups.
Methyl 5-bromo-6-methoxypicolinate: Bromine instead of iodine at the 5-position.
Methyl 5-iodo-6-hydroxypicolinate: Hydroxy group instead of methoxy at the 6-position.
Uniqueness: Methyl 5-iodo-6-methoxypicolinate is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and biological activity compared to its analogs. The presence of iodine, a heavy halogen, can enhance its electron density and reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H8INO3 |
|---|---|
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
methyl 5-iodo-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
HQAGYKVFIHXZIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)

![4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-](/img/structure/B11837953.png)


![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)



![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)

![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)

![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
